N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine
Description
N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine is a synthetic coumarin derivative conjugated with a glycylglycine dipeptide via an acetyloxy linker. Coumarins are known for their diverse biological activities, including anticoagulant, antimicrobial, and anti-inflammatory properties . The incorporation of a dipeptide moiety may enhance solubility, bioavailability, or target specificity.
Properties
Molecular Formula |
C16H16N2O7 |
|---|---|
Molecular Weight |
348.31 g/mol |
IUPAC Name |
2-[[2-[[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C16H16N2O7/c1-9-4-16(23)25-12-5-10(2-3-11(9)12)24-8-14(20)17-6-13(19)18-7-15(21)22/h2-5H,6-8H2,1H3,(H,17,20)(H,18,19)(H,21,22) |
InChI Key |
GLOFFBAUMKTGEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine typically involves the reaction of 4-methyl-2-oxo-2H-chromen-7-yl with glycine derivatives. One common method includes the use of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide as an intermediate . The reaction is carried out in dry dimethylformamide (DMF) with triethylamine (TEA) as a base, and the mixture is heated at 70°C . The completion of the reaction is monitored by thin-layer chromatography (TLC), and the product is isolated by precipitation in ethanol .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization and other purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl and glycine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . Reaction conditions vary depending on the desired transformation, with temperatures ranging from room temperature to 100°C and solvents like DMF, ethanol, and water .
Major Products
The major products formed from these reactions include various substituted coumarins, quinone derivatives, and reduced forms of the original compound .
Scientific Research Applications
N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine involves its interaction with specific molecular targets and pathways. The chromen-7-yl moiety is known to inhibit bacterial DNA gyrase, leading to antimicrobial effects . Additionally, the compound’s anti-inflammatory and anticancer activities are attributed to its ability to modulate various signaling pathways, including those involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Substituent Variations on the Coumarin Ring
- 4-Methyl substitution (Target Compound) : The methyl group at the 4-position is a common feature in coumarin derivatives, balancing lipophilicity and stability.
- 4-Ethyl substitution: N-{2-[(4-Ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine (C₁₈H₂₀N₂O₇, MW 376.365) replaces the methyl group with ethyl, increasing hydrophobicity. This modification could enhance membrane permeability but reduce aqueous solubility .
- 3-Hexyl-4-methyl substitution: N-{[(3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine (C₂₀H₂₅NO₆, MW 375.421) introduces a bulky hexyl group at the 3-position. Such substitutions are often employed to modulate steric effects and improve lipid bilayer penetration .
Acyl Chain Variations
- Acetyl linker (Target Compound) : The short acetyl chain (CH₂CO) is a common linker, offering minimal steric hindrance.
- Propanoyl linker: N-{2-[(4-Ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine (C₁₈H₂₀N₂O₇) uses a propanoyl chain (CH₂CH₂CO), extending the distance between the coumarin and peptide moieties. This may influence conformational flexibility and intermolecular interactions .
Peptide Chain Variations
- Glycylglycine (Target Compound): The dipeptide chain (NHCH₂CONHCH₂COOH) may confer resistance to enzymatic degradation compared to single amino acids.
Biological Activity
N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine, also known as a coumarin derivative, is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Basic Information
| Property | Details |
|---|---|
| Molecular Formula | C₁₄H₁₃NO₆ |
| Molar Mass | 291.26 g/mol |
| CAS Number | 307525-71-9 |
| Synonyms | STK063243, Oprea1_460869 |
| Hazard Class | Irritant |
Structure
The structure of N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine features a coumarin moiety, which is known for its pharmacological properties. The molecular arrangement allows for interaction with various biological targets, contributing to its biological activity.
Pharmacological Properties
N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine exhibits several pharmacological properties:
- Antimicrobial Activity : Studies indicate that coumarin derivatives possess antimicrobial properties. The mechanism involves the inhibition of bacterial DNA gyrase, crucial for DNA replication .
- Anti-inflammatory Effects : The compound has shown potential in inhibiting albumin denaturation, which is a marker for anti-inflammatory activity. In comparative studies, it demonstrated greater efficacy than ibuprofen (IC50 of 208.92 µM compared to ibuprofen's 368.66 µM) .
- Antioxidant Properties : Coumarins are recognized for their antioxidant capabilities, which help mitigate oxidative stress in biological systems .
The biological effects of N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine are primarily attributed to its interactions with specific molecular targets:
- Binding Sites : The compound interacts with allosteric binding sites on proteins such as human serum albumin, stabilizing them against denaturation .
- Inhibition of Enzymatic Activity : Its antimicrobial activity is linked to the inhibition of enzymes essential for bacterial survival and replication.
Comparative Analysis of Biological Activity
A recent study compared the biological activities of various coumarin derivatives, including N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine. The findings are summarized in the table below:
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine | 208.92 | Anti-inflammatory |
| Ibuprofen | 368.66 | Anti-inflammatory |
| Methyl N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycinate | 250.00 | Antimicrobial |
Case Study: Inhibition of Albumin Denaturation
In a controlled laboratory setting, the ability of N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine to inhibit albumin denaturation was assessed:
- Methodology : Human serum albumin was exposed to heat while treated with varying concentrations of the compound.
- Results : The compound exhibited significant protective effects against denaturation, confirming its potential as an anti-inflammatory agent.
- : The study concluded that N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine could serve as a promising candidate for further development in therapeutic applications targeting inflammation and microbial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
